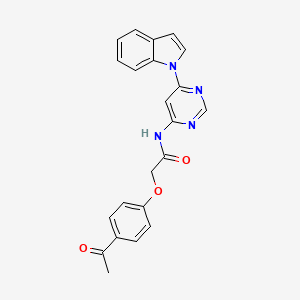

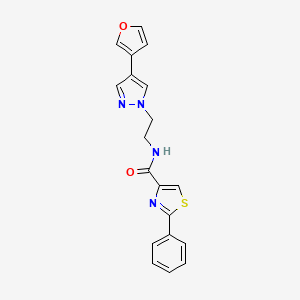

(3-(Dimethylamino)phenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

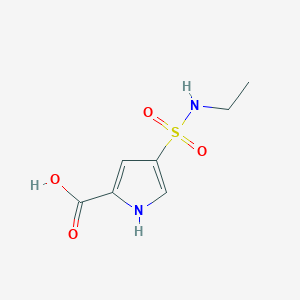

“(3-(Dimethylamino)phenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone” is a chemical compound . It is also known by other names such as Benzophenone, 4-(dimethylamino)-; p-Benzoyl-N,N-dimethylaniline; p-Dimethylaminobenzophenone; 4-(Dimethylamino)benzophenone; 4-N,N-Dimethylaminobenzophenone; Benzenamine,N,N-dimethyl-4-(phenylmethanone)- .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Synthetic Applications in Steroid Analog Production

Nazarov et al. (1956) explored the synthesis of steroid compounds and related substances, highlighting the utility of dimethylamino and methoxyphenyl groups in creating steroid analogs without the AB ring. This work underlines the importance of such chemical functionalities in synthesizing complex molecules, potentially offering routes to novel compounds with steroid-like activities (Nazarov & Zavyalov, 1956).

Catalysis and Enantioselective Synthesis

The research by Lu et al. (2008) on the enantioselective epoxidation of α,β-enones illustrates the role of novel catalysts derived from dimethylamino and methoxyphenyl groups in achieving high yields and enantioselectivities. This indicates potential applications in asymmetric synthesis, contributing to the development of optically active pharmaceuticals (Lu, Xu, Liu, & Loh, 2008).

Advanced Material Synthesis

Tschan et al. (2010) demonstrate the application of bulky phosphines, related to the compound , in the selective telomerization of 1,3-butadiene with methanol. This process is crucial for producing key intermediates in industrial processes, showcasing the compound's utility in material science and chemical engineering (Tschan et al., 2010).

Novel Organic Syntheses

Ulfa et al. (2015) reported on the synthesis of 2-methoxy-3H-azepine derivatives through thermal reactions, indicating the versatility of dimethylamino and methoxyphenyl functionalities in creating novel organic frameworks. Such compounds could find applications in drug development and organic material design (Ulfa, Okamoto, & Satake, 2015).

Propriétés

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(4-methoxyphenyl)azepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-23(2)20-9-6-8-18(15-20)22(25)24-14-5-4-7-19(16-24)17-10-12-21(26-3)13-11-17/h6,8-13,15,19H,4-5,7,14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOZWZIFTVUVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2681821.png)

![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2681825.png)

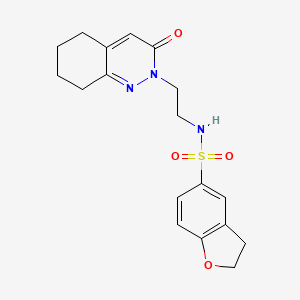

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2681830.png)

![Allyl 5-(2,5-dimethoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2681832.png)

![4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid](/img/structure/B2681841.png)